molecular formula C8H6BrN3O B2868306 3-(5-bromopyridin-2-yl)-1H-imidazol-2-one CAS No. 1349140-83-5

3-(5-bromopyridin-2-yl)-1H-imidazol-2-one

Cat. No.: B2868306
CAS No.: 1349140-83-5
M. Wt: 240.06
InChI Key: XJEJLZQJTWXQAB-UHFFFAOYSA-N
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Description

3-(5-bromopyridin-2-yl)-1H-imidazol-2-one is a heterocyclic compound that features both a pyridine and an imidazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Scientific Research Applications

3-(5-bromopyridin-2-yl)-1H-imidazol-2-one has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromopyridin-2-yl)-1H-imidazol-2-one typically involves the reaction of 5-bromopyridine-2-carboxylic acid with an appropriate imidazole derivative. One common method involves the use of a cyclization reaction where the carboxylic acid is converted into an acyl chloride, which then reacts with an imidazole derivative under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(5-bromopyridin-2-yl)-1H-imidazol-2-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions.

    Cyclization Reactions: Formation of additional ring structures through cyclization.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Products: Various substituted imidazole derivatives.

    Oxidation Products: Oxidized forms of the imidazole ring.

    Reduction Products: Reduced forms of the imidazole ring.

Mechanism of Action

The mechanism of action of 3-(5-bromopyridin-2-yl)-1H-imidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-bromopyridin-2-yl)-1H-imidazol-2-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials.

Properties

IUPAC Name

3-(5-bromopyridin-2-yl)-1H-imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O/c9-6-1-2-7(11-5-6)12-4-3-10-8(12)13/h1-5H,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJEJLZQJTWXQAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)N2C=CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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